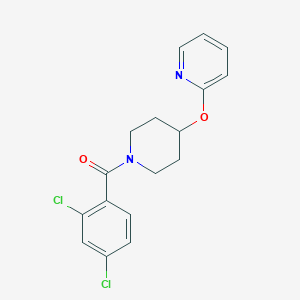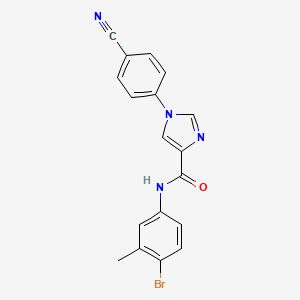
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide, also known as BRD-7389, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide works by binding to the bromodomain of BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are involved in the development of cancer. In addition, this compound can also inhibit the activity of the NLRP3 inflammasome by binding to the NLRP3 protein, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce cell death in vitro. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is its specificity for BRD4 and the NLRP3 inflammasome, which allows for targeted inhibition of these proteins. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide in scientific research. One potential direction is the development of more soluble analogs of this compound that can be used in lab experiments. Another potential direction is the use of this compound in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory properties. Finally, the use of this compound in preclinical and clinical trials for the treatment of cancer and inflammatory diseases is an important future direction for this compound.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with 4-cyanobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 1H-imidazole-4-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide has been widely used in scientific research as a potential therapeutic agent for a variety of diseases. It has been shown to have anti-cancer properties by inhibiting the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in the development of various cancers, and inhibition of its activity has been shown to have therapeutic potential.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties by inhibiting the activity of the NLRP3 inflammasome, which is involved in the regulation of the immune response. Inhibition of the NLRP3 inflammasome has been shown to have therapeutic potential in a variety of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-12-8-14(4-7-16(12)19)22-18(24)17-10-23(11-21-17)15-5-2-13(9-20)3-6-15/h2-8,10-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFMGAYYWPXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

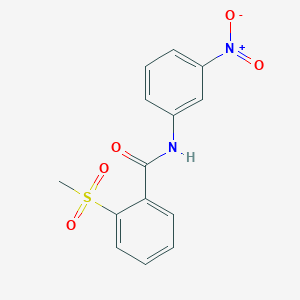
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2467588.png)
![7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2467592.png)
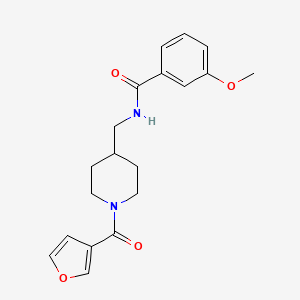
![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)

![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)

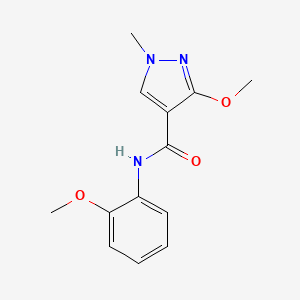
![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)
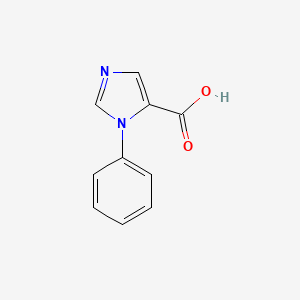
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
